Disodium 1,5-naphthalenedisulfonate

Descripción general

Descripción

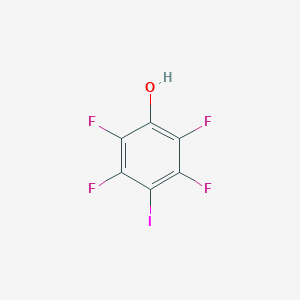

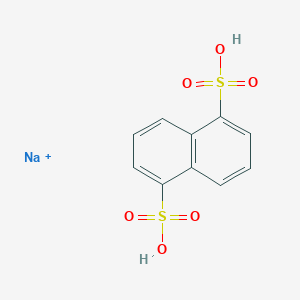

Disodium 1,5-naphthalenedisulfonate is a chemical compound with the molecular formula C10H6Na2O6S2 . It is a white powder that is hygroscopic and exists in the form of hydrates . It is mainly used as a dye intermediate .

Molecular Structure Analysis

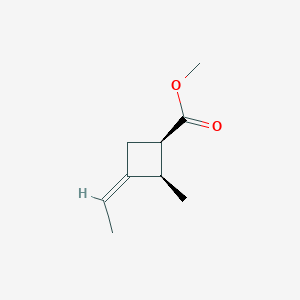

The molecular structure of Disodium 1,5-naphthalenedisulfonate consists of a naphthalene core with two sulfonate groups attached at the 1 and 5 positions . The compound has a molecular weight of 332.261 Da .Physical And Chemical Properties Analysis

Disodium 1,5-naphthalenedisulfonate is a solid at 20°C . It has a density of 1.704g/cm3 . The compound is soluble in water, with a solubility of 113.4g/L at 20°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Analysis

- Synthesis of Derivatives : It's used as a precursor in the synthesis of 1-Naphthol-5-Sulfonic Acid, demonstrating its utility in chemical production processes (Wen, 2001).

Environmental and Analytical Applications

- Seawater Polyaromatic Hydrocarbons Sensor Calibration : Disodium 1,5-naphthalenedisulfonate has been utilized to calibrate sensors for detecting polyaromatic hydrocarbons in seawater, offering advantages like higher solubility, better stability, and lower toxicity (Zhang et al., 2021).

- Industrial Effluent Analysis : It plays a role in the analysis of industrial effluents, particularly in solid-phase extraction procedures for detecting sulfonates (Alonso, Castillo, & Barceló, 1999).

Material Science and Catalysis

- Photocatalytic Degradation : Studies on its photocatalytic degradation on titanium dioxide have been conducted, revealing insights into the degradation pathways of sulfonates (Szabó-Bárdos et al., 2008).

- Catalytic Properties in MOFs : Disodium 1,5-naphthalenedisulfonate has been used in the creation of metal-organic frameworks (MOFs) with scandium and yttrium, which act as bifunctional heterogeneous catalysts (Perles et al., 2009).

Biochemistry and Medicine

- Antimicrobial Properties : Its derivatives have been explored for antimicrobial properties, enhancing our understanding of bioactive compounds (Kurtoglu et al., 2008).

Crystallography and Structural Analysis

- Crystal Structure Studies : Research has been conducted on the crystal structure of various complexes involving disodium 1,5-naphthalenedisulfonate, contributing to the field of crystallography and materials science (Guan Le, 2014).

Safety and Hazards

Disodium 1,5-naphthalenedisulfonate may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Mecanismo De Acción

Target of Action

Disodium 1,5-naphthalenedisulfonate, also known as 1,5-Naphthalenedisulfonic acid disodium salt, is primarily used as a dye intermediate . .

Mode of Action

It’s known to be used in the synthesis of Levobunolol Hydrochloride

Biochemical Pathways

It’s known that the compound can be involved in the synthesis of other compounds

Result of Action

It’s known that the compound is used in the synthesis of Levobunolol Hydrochloride

Action Environment

It’s known that the compound is hygroscopic and exists in the form of hydrates , which suggests that environmental factors such as humidity could potentially affect its stability.

Propiedades

IUPAC Name |

disodium;naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSZNSDQUQYJCY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041255 | |

| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,5-Naphthalenedisulfonic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Disodium 1,5-naphthalenedisulfonate | |

CAS RN |

1655-29-4 | |

| Record name | Disodium 1,5-naphthalenedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium naphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 1,5-NAPHTHALENEDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R71P6A5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does disodium 1,5-naphthalenedisulfonate interact with cyclodextrins, and what are the implications of this interaction?

A1: Research shows that disodium 1,5-naphthalenedisulfonate can form inclusion complexes with modified β-cyclodextrins. These modified cyclodextrins, specifically those functionalized with cholic acid or deoxycholic acid, demonstrate enhanced molecular binding ability and selectivity compared to unmodified β-cyclodextrin []. The interaction mode depends on the specific structure of the cyclodextrin derivative. For instance, cholic acid-modified β-cyclodextrin exhibits a competitive inclusion mode, while deoxycholic acid-modified β-cyclodextrin displays an induced-fit inclusion mode []. This difference in binding modes, driven by the size and shape compatibility between the host cyclodextrin and the guest disodium 1,5-naphthalenedisulfonate, leads to varying binding affinities and selectivity profiles [].

Q2: Can you describe a specific example of disodium 1,5-naphthalenedisulfonate's role in forming a metal complex and its structural characterization?

A2: Disodium 1,5-naphthalenedisulfonate acts as a counterion in the formation of a novel mononuclear nickel(II) complex. The complex, with the formula {[Ni(phen)(H2O)4]·(1,5-nds)·H2O} (where phen = 1,10-phenanthroline and 1,5-nds = 1,5-naphthalenedisulfonate anion), has been synthesized and characterized []. Single-crystal X-ray diffraction analysis revealed that the nickel(II) ion coordinates with four water molecules and a 1,10-phenanthroline molecule in an octahedral configuration. The 1,5-naphthalenedisulfonate anion plays a crucial role in balancing the charges within the complex [].

Q3: What makes disodium 1,5-naphthalenedisulfonate a suitable alternative to polyaromatic hydrocarbons in specific applications?

A3: Disodium 1,5-naphthalenedisulfonate is suggested as a potential substitute for polyaromatic hydrocarbon standard substances in calibrating seawater polyaromatic hydrocarbon sensors []. This is attributed to its superior solubility in seawater, enhanced stability under the detection wavelengths used for polyaromatic hydrocarbons, and lower toxicity to marine organisms compared to standard polyaromatic hydrocarbons []. Utilizing disodium 1,5-naphthalenedisulfonate as a calibrant can potentially simplify calibration procedures while maintaining the sensor's accuracy and precision in quantifying polyaromatic hydrocarbons in seawater [].

Q4: Are there any computational studies investigating the interactions of disodium 1,5-naphthalenedisulfonate with macrocycles?

A4: Yes, studies have explored the interactions between disodium 1,5-naphthalenedisulfonate and a cationic water-soluble pillar[6]arene using various techniques, including nuclear magnetic resonance spectroscopy, isothermal titration calorimetry, fluorescence spectroscopy, and transmission electron microscopy []. These investigations unveiled a unique complexation model where the pillar[6]arene binds with two molecules of disodium 1,5-naphthalenedisulfonate []. This non-classical 1:2 binding stoichiometry highlights the potential for discovering novel host-guest systems involving disodium 1,5-naphthalenedisulfonate and macrocyclic molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.